molecular formula C10H13NO4S B1597488 3-Propylsulfamoyl-benzoic acid CAS No. 7326-75-2

3-Propylsulfamoyl-benzoic acid

Cat. No. B1597488
CAS RN: 7326-75-2
M. Wt: 243.28 g/mol
InChI Key: AKHAVOBIYIELGF-UHFFFAOYSA-N
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Description

3-Propylsulfamoyl-benzoic acid is an organic sulfonamide compound. It has a CAS Number of 7326-75-2 and a linear formula of C10H13NO4S . It is also known by its IUPAC name, 3-[(propylamino)sulfonyl]benzoic acid .


Molecular Structure Analysis

The molecular formula of 3-Propylsulfamoyl-benzoic acid is C10H13NO4S . Its average mass is 243.279 Da and its monoisotopic mass is 243.056534 Da .

Scientific Research Applications

Uricosuric Agent Development

3-Propylsulfamoyl-benzoic acid derivatives have been investigated for their potential as uricosuric agents. These compounds, including various substituted sulfamoylbenzoic acids and their derivatives (such as salts, esters, and amides), are prepared by treating halosulfonylbenzoic acids with primary or secondary amines. They show promise in the treatment of conditions like gout and gouty arthritis, highlighting the therapeutic applications of 3-propylsulfamoyl-benzoic acid in managing elevated uric acid levels (Sarbanes, 2002).

Catalysis and Chemical Synthesis

3-Propylsulfamoyl-benzoic acid and its derivatives have also found applications in catalysis and chemical synthesis. For example, N-propylsulfamic acid supported on magnetic Fe3O4 nanoparticles has been used as an environmentally friendly and highly efficient catalyst for the synthesis and deprotection of acylals from aromatic aldehydes and acetic anhydride. This method is notable for its solvent-free conditions, high yield, and short reaction times, demonstrating the versatility of propylsulfamoyl-benzoic acid derivatives in facilitating chemical reactions (Sajjadifar & Nasri, 2017).

Environmental Applications

In the environmental domain, derivatives of 3-propylsulfamoyl-benzoic acid have been explored for their utility in water purification and pollution control. For instance, propylsulfonic acid-functionalized materials have been studied for their effectiveness in removing heavy organic pollutants, such as pesticides and pharmaceuticals, from water. These materials, including mesoporous silica and organosilicas, offer high adsorption capacities and rates, providing a promising approach to addressing water pollution challenges (Ganiyu et al., 2014).

Biochemical Research

Furthermore, 3-propylsulfamoyl-benzoic acid derivatives have been implicated in biochemical research, particularly in the study of microbial biosynthesis pathways. For example, co-culture engineering techniques have been employed to optimize the microbial production of valuable compounds, demonstrating the potential of 3-propylsulfamoyl-benzoic acid derivatives in enhancing biotechnological applications (Zhang & Stephanopoulos, 2016).

properties

IUPAC Name

3-(propylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h3-5,7,11H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHAVOBIYIELGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368687
Record name 3-Propylsulfamoyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propylsulfamoyl-benzoic acid

CAS RN

7326-75-2
Record name 3-[(Propylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7326-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Propylsulfamoyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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